molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Cat. No. B018501
CAS RN: 611-08-5
M. Wt: 157.08 g/mol
InChI Key: TUARVSWVPPVUGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitrouracil and its derivatives involves several chemical reactions tailored to introduce the nitro group efficiently into the uracil ring. Techniques and conditions vary depending on the desired outcome, with a focus on optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of 5-Nitrouracil has been elucidated through crystallographic studies. It features a pyrimidine ring almost planar, with the nitro group causing a slight rotation out of the plane. This structural configuration influences its chemical behavior and interactions (P. S. Pereira Silva et al., 2008).

Chemical Reactions and Properties

5-Nitrouracil participates in various chemical reactions, reflecting its rich chemistry. For example, it undergoes nucleophilic substitution reactions, highlighting its reactivity towards different chemical groups. These reactions are influenced by the structure of the heterocycle and the presence of the nitro group (D. Santi & A. L. Pogololti, 1971).

Physical Properties Analysis

The physical properties of 5-Nitrouracil, including its crystalline forms and polymorphism, have been a subject of detailed study. Its ability to form different polymorphs and hydrates under various conditions reveals the complexity of its solid-state chemistry (M. Okoth et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Nitrouracil are significantly influenced by its nitro group, which imparts a distinctive reactivity pattern. Studies have focused on its interaction with other chemical entities, the formation of complexes, and its behavior in various chemical reactions, demonstrating its versatility as a chemical compound (A. Kennedy et al., 1998).

Scientific Research Applications

1. Nonlinear Optics and Optoelectronics

  • Application : 5-Nitrouracil is a polarizable molecule with a permanent electric dipole moment. Its molecular properties have caught the attention of physicists working on nonlinear optics or optoelectronics .
  • Methods : The known crystal structures incorporating the neutral or ionic 5-nitrouracil, or the two species concomitantly, are compared, discussing the effect of the packing in the optimization of the crystalline optical properties .
  • Results : A neutral 5-nitrouracil molecule in acentric crystalline environment allows efficient blue-light generation .

2. Colorectal Cancer Treatment

  • Application : 5-Nitrouracil stabilizes the plasma concentration values of 5-FU in colorectal cancer patients receiving capecitabine .
  • Methods : The plasma concentration of 5-FU was measured after capecitabine administration. Two samples were obtained at 1 or 2 h after capecitabine administration and 5-NU was added to one of each pair .
  • Results : The 5-FU concentration was significantly increased in the absence of 5-NU than in the presence of 5-NU .

3. Identification of Thymidine Salvage Pathway

  • Application : 5-Nitrouracil is used in the identification of the thymidine salvage pathway in lower eukaryotes .
  • Methods : The conformational structure of uracil 5-substituents–thymine, 5-bromouracil, 5-nitrouracil–is calculated by the molecular mechanics and quantum–chemical MINDO/3 methods .
  • Results : The research provides insights into the thymidine salvage pathway in lower eukaryotes .

4. Radioactivity-based and Spectrophotometric Assays

  • Application : 5-Nitrouracil is used in radioactivity-based and spectrophotometric assays for the identification of the thymidine salvage pathway in lower eukaryotes .
  • Methods : The conformational structure of uracil 5-substituents–thymine, 5-bromouracil, 5-nitrouracil–is calculated by the molecular mechanics and quantum–chemical MINDO/3 methods .
  • Results : The research provides insights into the thymidine salvage pathway in lower eukaryotes .

properties

IUPAC Name

5-nitro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)1-5-4(9)6-3/h1H,(H2,5,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUARVSWVPPVUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060597
Record name 5-Nitrouracil
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Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitrouracil

CAS RN

611-08-5
Record name 5-Nitro-2,4(1H,3H)-pyrimidinedione
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Record name 5-Nitrouracil
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Synthesis routes and methods I

Procedure details

The 5-nitrosouracil derivative may be obtained by the nitrosylation of the aminouracil A or B using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, HNO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DCM. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil.
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N2O5 P2O5 CCl4
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nitrosouracil
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Synthesis routes and methods II

Procedure details

The 5-nitrosouracil derivatives such as compound of the formula 4 may be obtained by the nitrosylation of the aminouracil 2 using standard nitration reagents. Examples of such agents include, for example, NaNO2/AcOH, 1-INO3/H2SO4, N2O5/P2O5/CCl4, HONO, EtONO2, CH3COONO2 and NO2+CF3SO3− that forms the nitro or the nitrosouracil derivative. Thus, the aminouracil 2 may be dissolved in an aqueous acid, such as acetic acid and water below room temperature, such as about 10° C., and NaNO2 in water is added to the aminouracil. When the reaction is deemed complete, the volatiles are removed under reduced pressure and the residue is redissolved in a mixture of solvents. Example of such mixtures of solvents include alcohols in an organic solvent, such as absolute ethanol in DICHLOROMETHANE. The resulting mixture is heated and the hot mixture may be filtered through a filter aid such as Celite 545 to remove insoluble inorganic salts. The solvent or solvent mixtures may evaporated under reduced pressure to afford the desired 5-nitrouracil or 5-nitrosouracil such as compound 4.
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nitrosouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Nitrouracil
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Reactant of Route 6
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Citations

For This Compound
1,310
Citations
BM Craven - Acta Crystallographica, 1967 - scripts.iucr.org
… 5-nitrouracil are in the 2,4-dioxo tautomeric form. The dihedral angle between the plane of the pyrimidine ring and the nitro group is 4.7. Both the water and the 5-nitrouracil … 5-nitrouracil (…
Number of citations: 42 scripts.iucr.org
MT Bogert, D Davidson - Journal of the American Chemical …, 1933 - ACS Publications
… 5-Aminouracil has generally been prepared by the reductionof 5-nitrouracil,2 ferrous sulfate … reduction not only with 5-nitrouracil but also with its derivatives. 5-Nitrouracil itself may be …
Number of citations: 34 pubs.acs.org
Y Yoshida, Y Hashimoto, M Miyazaki, N Aisu… - Scientific Reports, 2020 - nature.com
Capecitabine is selectively converted from 5′-DFUR to 5-fluorouracil (5-FU) in tumours by thymidine phosphorylase (TP). We investigated the addition of 5-nitrouracil (5-NU), a TP …
Number of citations: 2 www.nature.com
MAVR da Silva, LMPF Amaral, P Szterner - The Journal of Chemical …, 2011 - Elsevier
… uracil in the gaseous state, calculated from the literature value Δ f H m ∘ (uracil, g) = −(298.7 ± 4.4) kJ · mol −1 and the value of the standard molar enthalpy of formation for 5-nitrouracil …
Number of citations: 29 www.sciencedirect.com
MP Crozet, A Gellis, C Pasquier, P Vanelle, JP Aune - Tetrahedron letters, 1995 - Elsevier
… Abstract: The sodium salt of l,3,6-trimethyl-5-nitrouracil is shown to react with various … by an SR N1 mechanism to give new potentially bioactive 5nitrouracil derivatives. 1,3-Dimethyl-5-…
Number of citations: 34 www.sciencedirect.com
G Puccetti, A Perigaud, J Badan, I Ledoux, J Zyss - JOSA B, 1993 - opg.optica.org
The linear and quadratic nonlinear-optical properties of the orthorhombic P 2_12_12_1 5-nitrouracil (5NU) molecular crystals are fully characterized. d_14 measurements, performed by …
Number of citations: 38 opg.optica.org
P Perrier, SR Byrn - The Journal of Organic Chemistry, 1982 - ACS Publications
… crystals of thymine monohydrate, cytosine monohydrate, 5-nitrouracil monohydrate, and 2'-… , cytosine monohydrate, and 5-nitrouracil monohydrate proceed along a preferential direction …
Number of citations: 74 pubs.acs.org
PS Pereira Silva, SR Domingos… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C4H3N3O4·H2O, molecules of 5-nitrouracil are hydrogen bonded in pairs across crystallographic centers of symmetry. The resulting dimers are also hydrogen …
Number of citations: 7 scripts.iucr.org
MO Okoth, RM Vrcelj, DB Sheen, JN Sherwood - CrystEngComm, 2013 - pubs.rsc.org
… One of these materials is 5 nitrouracil (5NU) C 4 H 3 N 3 O 4 a cyclic urea derivative with a … the final nucleation and growth of 5-nitrouracil monohydrate from the suspended anhydrates …
Number of citations: 10 pubs.rsc.org
JG Bergman, GR Crane, BF Levine… - Applied Physics …, 1972 - pubs.aip.org
Nonlinear optical measurements show 5‐nitrouracil (5NU) to be phase matchable with a co‐efficient approximately equal to that of lithium iodate [d 36 (5NU) = (1.0 ± 0.2)d 33 (LiIO 3 )]. …
Number of citations: 58 pubs.aip.org

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